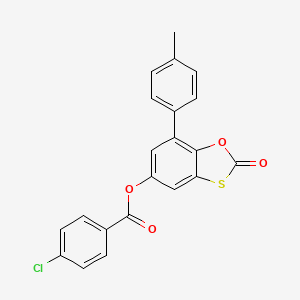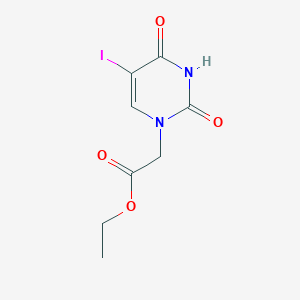![molecular formula C13H16N4O3 B15034770 N'-[(1E)-1-(furan-2-yl)ethylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B15034770.png)
N'-[(1E)-1-(furan-2-yl)ethylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1E)-1-(furan-2-yl)ethylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is a complex organic compound that features a furan ring and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(furan-2-yl)ethylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide typically involves the condensation reaction between furan-2-carboxaldehyde and 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(1E)-1-(furan-2-yl)ethylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N’-[(1E)-1-(furan-2-yl)ethylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-[(1E)-1-(furan-2-yl)ethylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboxaldehyde derivatives: Compounds with similar furan ring structures.
Pyrazole derivatives: Compounds with similar pyrazole ring structures.
Uniqueness
N’-[(1E)-1-(furan-2-yl)ethylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is unique due to the combination of both furan and pyrazole rings in its structure. This dual-ring system provides a unique set of chemical and biological properties that are not found in compounds with only one of these rings.
Eigenschaften
Molekularformel |
C13H16N4O3 |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide |
InChI |
InChI=1S/C13H16N4O3/c1-8-10(13(19)17-14-8)5-6-12(18)16-15-9(2)11-4-3-7-20-11/h3-4,7,10H,5-6H2,1-2H3,(H,16,18)(H,17,19)/b15-9+ |
InChI-Schlüssel |
PSKSNRBXPZJROZ-OQLLNIDSSA-N |
Isomerische SMILES |
CC1=NNC(=O)C1CCC(=O)N/N=C(\C)/C2=CC=CO2 |
Kanonische SMILES |
CC1=NNC(=O)C1CCC(=O)NN=C(C)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-(4-chlorobenzyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15034694.png)
![1,4-Bis[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B15034698.png)
![prop-2-en-1-yl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15034706.png)

![4-(4-tert-butylphenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B15034720.png)

![Methyl 2-[2-oxo-4-(phenylazamethylene)-1,3-thiazolidin-5-yl]acetate](/img/structure/B15034731.png)
![2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B15034732.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15034741.png)
![methyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15034742.png)
![2-[(3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[B]thien-2-YL)acetamide](/img/structure/B15034762.png)

![1,2-dimethyl-1H-naphtho[2,3-d]imidazole](/img/structure/B15034784.png)
![3-(4-ethoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15034789.png)
